1-Boc-4-bromoacetyl-1,4-diazepane: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Advanced Therapeutics
1-Boc-4-bromoacetyl-1,4-diazepane: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Advanced Therapeutics
Executive Summary
In the rapidly evolving landscape of medicinal chemistry and targeted protein degradation, the selection of bifunctional building blocks dictates the success of complex molecular architectures. 1-Boc-4-bromoacetyl-1,4-diazepane (CAS: 112257-14-4) has emerged as a highly versatile scaffold. By combining a chemoselective electrophilic warhead (α-bromoamide), a conformationally flexible 7-membered ring (1,4-diazepane), and an orthogonal protecting group (Boc), this molecule serves as a critical linchpin in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.
This whitepaper provides an in-depth analysis of the molecule's structural anatomy, mechanistic reactivity, and field-proven experimental protocols designed for drug development professionals.
Physicochemical Profiling & Structural Anatomy
To effectively utilize 1-Boc-4-bromoacetyl-1,4-diazepane in synthetic workflows, researchers must understand its baseline quantitative metrics and the logical purpose behind each structural domain.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Boc-4-bromoacetyl-1,4-diazepane |
| CAS Number | 112257-14-4 |
| Molecular Formula | C₁₂H₂₁BrN₂O₃ |
| Molecular Weight | 321.21 g/mol |
| Core Scaffold | 1,4-Diazepane (Homopiperazine) |
| Electrophilic Group | α-Bromoamide |
| Protecting Group | tert-Butyloxycarbonyl (Boc) |
Structural Causality: Why This Specific Architecture?
As a Senior Application Scientist, it is crucial to look beyond the basic formula and understand the causality of this molecule's design:
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The 1,4-Diazepane Core vs. Piperazine : Piperazine (a 6-membered ring) is the industry standard for rigid linkers. However, its strict linearity can restrict the conformational flexibility needed for a PROTAC to form a stable Target-PROTAC-E3 ligase ternary complex. The 1,4-diazepane ring introduces an additional methylene group, expanding the ring to 7 members. This breaks the linearity, introducing a conformational "kink" that alters the exit vectors of attached ligands, often improving ternary complex cooperativity and aqueous solubility.
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The Bromoacetyl Warhead : The α-bromoamide is a "soft" electrophile. Unlike highly reactive acid chlorides that indiscriminately attack nucleophiles, the bromoacetyl group can be tuned via pH to react chemoselectively with thiols (cysteines) over amines (lysines).
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The Boc Protecting Group : Provides orthogonal protection. It remains completely stable under the basic conditions required for the bromoacetyl SN2 reaction, allowing sequential, asymmetric functionalization of the two nitrogen atoms on the diazepane ring.
Mechanistic Reactivity & Applications in Targeted Protein Degradation
PROTAC Linker SynthesisPROTAC technology harnesses the ubiquitin-proteasome system to selectively degrade proteins of interest. 1-Boc-4-bromoacetyl-1,4-diazepane is frequently utilized to construct the linker region of these heterobifunctional molecules. The bromoacetyl group first captures a nucleophilic handle on the target ligand. Subsequently, the Boc group is removed to reveal a secondary amine, which is then coupled to an E3 ligase ligand (e.g., a VHL or CRBN binder).
Fig 1. Sequential PROTAC synthesis workflow using 1-Boc-4-bromoacetyl-1,4-diazepane.
Covalent Target Engagement
Beyond linker synthesis, the bromoacetyl moiety can act as a permanent warhead for covalent inhibitors. By1, the α-bromoamide undergoes an irreversible SN2 displacement with non-catalytic cysteines on the target protein, forming a highly stable thioether bond.
Fig 2. SN2 mechanistic pathway for cysteine thiol alkylation by the bromoacetyl warhead.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol 1: Chemoselective Nucleophilic Substitution (SN2) with a Thiol
Objective : To conjugate a thiol-containing target ligand to the bromoacetyl warhead while preventing off-target amine alkylation. Causality Check : The optimal pH for this reaction is strictly between 7.5 and 8.5. At this pH, the thiol (pKa ~8.5) is partially deprotonated to the highly reactive thiolate anion, while primary amines (pKa ~10.5) remain protonated and unreactive. Furthermore,1 as they will compete for the electrophile.
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Preparation : Dissolve the thiol-containing ligand (1.0 eq) in a 50 mM HEPES buffer (pH 8.0) containing 10% DMF to aid solubility.
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Reagent Addition : Add 1-Boc-4-bromoacetyl-1,4-diazepane (1.2 eq) dropwise as a concentrated solution in DMF.
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Incubation : Stir the reaction mixture at room temperature for 2–4 hours.
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Self-Validation (LC-MS) : Monitor the reaction via LC-MS. The successful formation of the thioether conjugate will present as a mass shift corresponding to [Ligand Mass] + 241.1 Da (addition of the diazepane core minus the displaced bromide).
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Quenching : Quench any unreacted bromoacetyl groups by adding an excess of a low-molecular-weight thiol scavenger (e.g., β-mercaptoethanol) before final purification via preparative HPLC.
Protocol 2: Orthogonal Boc Deprotection
Objective : To remove the Boc protecting group from the diazepane ring, liberating the secondary amine for subsequent amide coupling. Causality Check : The tert-butyl ester is highly acid-labile. Using Trifluoroacetic acid (TFA) generates a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas and CO₂, driving the reaction to completion.
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Preparation : Dissolve the purified Boc-protected intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
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Acidification : Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic acid (TFA) to achieve a final ratio of 1:1 (v/v) DCM:TFA.
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Incubation : Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
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Self-Validation (LC-MS) : Sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. The target peak should show a mass reduction of exactly 100 Da (loss of the Boc group).
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Workup : Concentrate the mixture under reduced pressure. To thoroughly remove residual TFA (which can poison downstream amide coupling catalysts like HATU), co-evaporate the resulting oil three times with anhydrous toluene.
References
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PROTAC Technology as a New Tool for Modern Pharmacotherapy MDPI - International Journal of Molecular Sciences URL:[Link]
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Affinity-Guided Covalent Conjugation Reactions Based on PDZ–Peptide and SH3–Peptide Interactions ACS Publications - Bioconjugate Chemistry URL:[Link]
